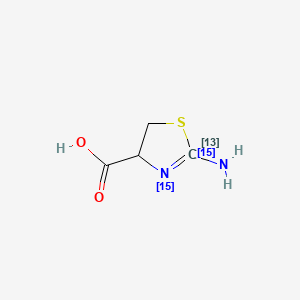

(Rac)-2-Aminothiazoline-4-carboxylic acid-13C,15N2

説明

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid is a stable isotopically labeled derivative of the thiazole carboxylic acid family. This compound features isotopic enrichment at specific positions: the azanyl (NH) group is labeled with 15N, while the thiazole ring incorporates 13C and 15N isotopes at positions 2 and 3, respectively. Such labeling makes it valuable in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic studies, where isotopic precision is critical for tracking molecular interactions or pathways. The compound retains the core structure of 4,5-dihydro-1,3-thiazole-4-carboxylic acid, a heterocyclic scaffold known for its biological activity in medicinal chemistry and agrochemical research.

特性

IUPAC Name |

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXSBIFWDAFMB-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([15N]=[13C](S1)[15NH2])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the reaction of methyl chloroacrylate with thiourea. This reaction produces 2-Aminothiazoline-4-carboxylic acid, which is then labeled with carbon-13 and nitrogen-15 .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale production, with adjustments for scale and efficiency. The use of stable isotopes like carbon-13 and nitrogen-15 requires specialized equipment and conditions to ensure the purity and accuracy of the labeling .

化学反応の分析

Types of Reactions: : 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other thiazoline derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .

科学的研究の応用

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation of the compound into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and chemicals, particularly those requiring precise isotopic labeling .

作用機序

The mechanism of action of 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its incorporation into various biochemical pathways. The stable isotopes allow researchers to trace the compound through different metabolic processes, providing insights into its interactions and effects. The molecular targets and pathways involved depend on the specific application and study design .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid with analogous thiazole derivatives. Key compounds include non-isotopic analogs and substituted variants (Table 1).

Table 1: Comparative Analysis of Thiazole Carboxylic Acid Derivatives

Key Differences and Research Findings

Isotopic Labeling: The 15N and 13C isotopes in the target compound distinguish it from non-labeled analogs like 4,5-dihydro-1,3-thiazole-4-carboxylic acid. These labels enable precise tracking in metabolic studies, whereas non-isotopic analogs are used for bulk synthesis or structural modifications .

Substituent Effects :

- The 3-chlorophenyl substitution in 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid enhances lipophilicity and bioactivity, making it a candidate for antimicrobial or antifungal agents. In contrast, the isotopic compound’s utility lies in analytical applications rather than direct biological activity .

Thermal Stability: The non-isotopic 4,5-dihydro-1,3-thiazole-4-carboxylic acid has a defined melting point (162–164°C), while the isotopic variant’s physical properties are less documented due to its specialized use in trace-level experiments.

Synthetic Accessibility :

- Chlorophenyl-substituted derivatives (e.g., CAS 845885-82-7) are commercially available at scale (e.g., Kanto Reagents, 97% purity, 10g for ~$25,800 JPY), whereas isotopologues like the target compound require custom synthesis, increasing cost and limiting availability .

Research Implications and Limitations

- Gaps in Literature: Limited published data exist on the isotopic compound’s reactivity or stability under physiological conditions, highlighting a need for further study.

生物活性

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid is a nitrogen and carbon isotope-labeled compound that belongs to the class of thiazolecarboxylic acids. This compound is recognized for its potential applications in pharmacology and biochemistry due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C4H6N2O2S

- Molecular Weight : 150.17 g/mol

- CAS Number : 1346599-59-4

- Appearance : Solid at room temperature

- Melting Point : 212-214 °C (dec.)

Biological Activity Overview

The biological activity of 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid has been explored in various studies focusing on its pharmacological effects. The compound exhibits several key activities:

-

Xanthine Oxidase Inhibition

- Similar compounds have shown inhibitory effects on xanthine oxidase, an enzyme linked to hyperuricemia and gout. For instance, derivatives of thiazolecarboxylic acids have been synthesized and tested for their ability to inhibit xanthine oxidase with varying degrees of potency.

- Case Study : A study reported that certain thiazole derivatives exhibited IC50 values ranging from 3.6 to 9.9 μM against xanthine oxidase, indicating moderate to potent inhibitory activity .

-

Antioxidant Activity

- The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases.

- Research Findings : Compounds structurally similar to 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid have demonstrated significant free radical scavenging activities in vitro .

- Metabolic Studies

The exact mechanism of action for 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid remains under investigation. However, it is hypothesized that its activity may involve:

- Interaction with enzyme active sites through hydrogen bonding due to the presence of nitrogen atoms in its structure.

- Modulation of oxidative stress pathways by enhancing antioxidant defenses.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。